Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane
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Overview
Description
Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane is a chemical compound with the molecular formula C18H35BO3Si. It is known for its applications in organic synthesis, particularly in the field of medicinal chemistry. The compound features a tert-butyldimethylsilyl group and a boronate ester, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane typically involves the reaction of tert-butyldimethylsilyl chloride with a phenol derivative containing a boronate ester. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other nucleophiles.
Oxidation Reactions: The boronate ester can be oxidized to form boronic acids, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide and sodium perborate are commonly used oxidizing agents for converting boronate esters to boronic acids.
Major Products
Scientific Research Applications
Chemistry
In chemistry, tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane is used as a building block for the synthesis of complex organic molecules. It is particularly useful in the preparation of boronic acids and esters, which are key intermediates in various organic transformations .
Biology and Medicine
The compound has applications in medicinal chemistry, where it is used to synthesize biologically active molecules. It is also employed in the development of new pharmaceuticals and agrochemicals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane involves its ability to undergo various chemical transformations. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The tert-butyldimethylsilyl group provides steric protection, enhancing the stability of the compound under various reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyldimethyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane
- Tert-butyldimethyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane
Uniqueness
Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane is unique due to its specific structural arrangement, which provides distinct reactivity and stability compared to its isomers. The position of the boronate ester group influences the compound’s reactivity and its suitability for different chemical transformations .
Properties
Molecular Formula |
C18H31BO3Si |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane |
InChI |
InChI=1S/C18H31BO3Si/c1-16(2,3)23(8,9)20-15-13-11-10-12-14(15)19-21-17(4,5)18(6,7)22-19/h10-13H,1-9H3 |
InChI Key |
LRRGFQLJCPIXIU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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